

Spectroscopic Confirmation of Benzal Diacetate: A Comparative Guide

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Compound of Interest

Compound Name: *Benzal diacetate*

Cat. No.: *B1266101*

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The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic data to definitively identify **benzal diacetate**. By examining key spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish the target molecule from potential impurities or starting materials, such as benzaldehyde and benzyl acetate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **benzal diacetate** and two common related compounds. This side-by-side comparison highlights the unique spectral fingerprints of each molecule.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Benzal Diacetate	7.66	s	1H	Methine proton (-CH(OAc) ₂)
7.41-7.37	m	5H	Aromatic protons (C ₆ H ₅ -)	
2.13	s	6H	Methyl protons (-COCH ₃)	
Benzaldehyde	10.0	s	1H	Aldehydic proton (-CHO)[1]
7.90-7.88	d	2H	Ortho aromatic protons	
7.65-7.61	t	1H	Para aromatic proton	
7.55-7.51	t	2H	Meta aromatic protons	
Benzyl Acetate	7.39-7.29	m	5H	Aromatic protons (C ₆ H ₅ -)
5.10	s	2H	Methylene protons (-CH ₂ OAc)	
2.08	s	3H	Methyl protons (-COCH ₃)	

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Benzal Diacetate	168.8	Carbonyl carbon (-C=O)
	135.5	Quaternary aromatic carbon (C-1)
	129.8	Ortho/Meta aromatic carbons
	128.7	Ortho/Meta aromatic carbons
	126.8	Para aromatic carbon
	90.0	Methine carbon (-CH(OAc) ₂)
	21.0	Methyl carbon (-COCH ₃)
Benzaldehyde	192.3	Aldehydic carbon (-CHO)[2]
	136.5	Quaternary aromatic carbon (C-1)[2]
	134.4	Para aromatic carbon[2]
	129.7	Ortho aromatic carbons[2]
	129.0	Meta aromatic carbons[2]
Benzyl Acetate	170.8	Carbonyl carbon (-C=O)
	135.9	Quaternary aromatic carbon (C-1)
	128.5	Ortho/Meta aromatic carbons
	128.3	Ortho/Meta aromatic carbons
	128.2	Para aromatic carbon
	66.5	Methylene carbon (-CH ₂ OAc)
	21.0	Methyl carbon (-COCH ₃)

IR Spectroscopic Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	Aromatic C-H Stretch	Other Key Bands
Benzal Diacetate	~1760 (strong)	~1240, ~1205 (strong)	~3070-3030 (weak)	-
Benzaldehyde	~1700 (strong)[3]	-	~3080 (weak)[3]	~2860, ~2775 (Aldehyde C-H stretch)[3]
Benzyl Acetate	~1740 (strong)	~1230 (strong)	~3070-3030 (weak)	-

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) in Electron Ionization (EI) Mode

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragments
Benzal Diacetate	208	43	165, 149, 107, 105, 77
Benzaldehyde	106[4]	105 or 77[4]	77, 51[4]
Benzyl Acetate	150	91	108, 79, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may vary, and optimization is recommended for specific samples.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a 30-degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
- Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition:

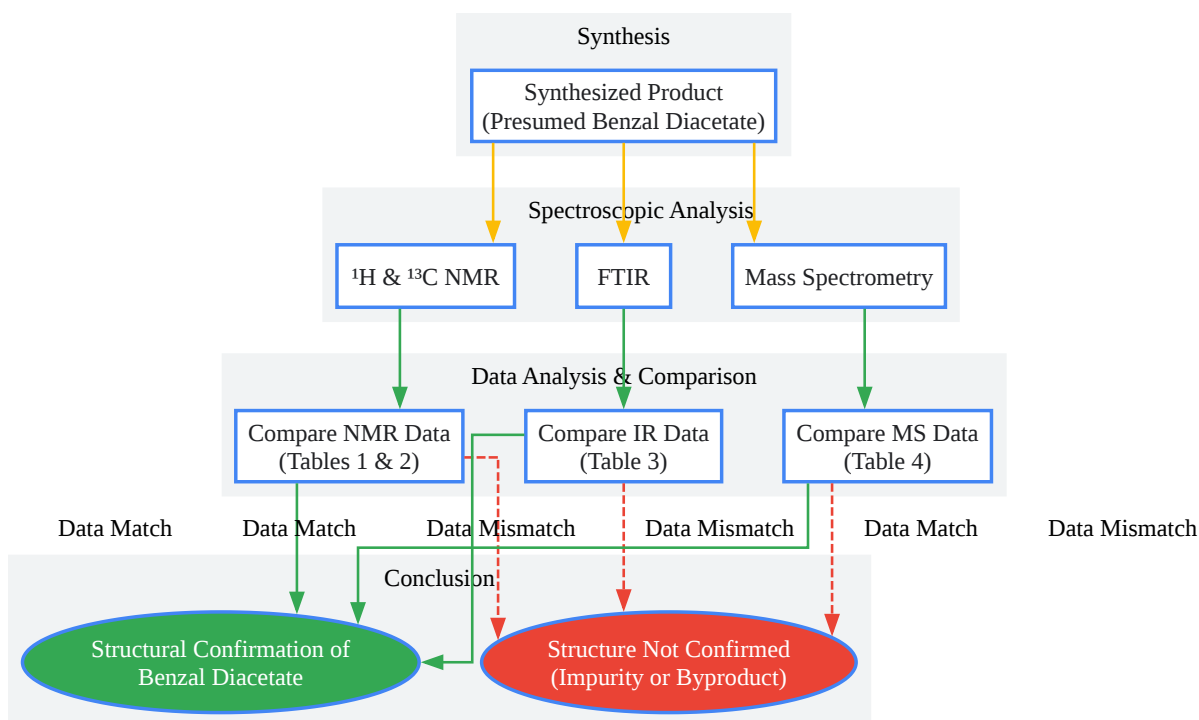
- Record a background spectrum of the empty sample compartment or the KBr plates/Nujol.
- Place the sample in the spectrometer and record the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectral range is typically 4000-400 cm^{-1} .
- Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Bombard the vaporized sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.^[5]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **benzal diacetate** using the discussed spectroscopic methods.



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Caption: Workflow for Spectroscopic Confirmation of **Benzal Diacetate**.

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